molecular formula C11H12O5 B409878 (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid CAS No. 876708-54-2

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid

Cat. No.: B409878
CAS No.: 876708-54-2
M. Wt: 224.21g/mol
InChI Key: NPIWTFRWEJKLSZ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid is an organic compound that features a benzodioxin ring structure

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the sources I found .

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: Shares a similar dioxin ring structure but differs in its functional groups.

    (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride: Contains a similar core structure but with different substituents.

    Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine: Another related compound with a benzodioxin ring and different functional groups.

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWTFRWEJKLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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